3,7-Dimethyl-1-propargylxanthine
Overview
Description
Synthesis Analysis
The synthesis of 3,7-dimethyl-1-propargylxanthine derivatives involves various chemical reactions, starting from basic xanthine scaffolds to more complex structures through nucleophilic substitution, nitrosation, reduction, and cyclization steps. A study detailed the synthesis of a series of 3,9-dialkylxanthines from 1-methyl-6-chlorouracil through a series of reactions including nucleophilic reactions with different aliphatic amines, nitrosation, reduction, formylation, and finally dehydrocyclization, highlighting the complexity and versatility of synthetic routes to access modified xanthines (Youssif et al., 2002).
Molecular Structure Analysis
The molecular structure of 3,7-dimethyl-1-propargylxanthine showcases the typical xanthine core with additional methyl groups at the 3 and 7 positions and a propargyl group at the 1 position. These modifications significantly affect the compound's interaction with adenosine receptors and its overall biological activity. Computational studies, such as DFT calculations, provide insights into the electronic structure, including HOMO-LUMO analysis, which can predict the molecule's reactivity and interaction capabilities with biological targets (Georgieva et al., 2016).
Chemical Reactions and Properties
Xanthines, including 3,7-dimethyl-1-propargylxanthine, undergo various chemical reactions that can modify their structure and, consequently, their biological activities. These reactions include alkylation, acylation, and the formation of metal complexes. Such modifications can enhance their solubility, stability, and affinity towards different biological targets. The reactivity of these compounds is influenced by the presence of functional groups that can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to adenosine receptors (Sauer et al., 2000).
Physical Properties Analysis
The physical properties of xanthine derivatives, such as solubility, melting point, and crystalline structure, are essential for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Studies on the polymorphism of methylxanthines reveal that different crystalline forms can exhibit varied solubilities, which may affect their bioavailability and therapeutic efficacy. Techniques like NMR and X-ray crystallography provide detailed insights into the molecular and crystal structures, enhancing our understanding of how physical properties influence drug action (Latosińska et al., 2014).
Chemical Properties Analysis
The chemical properties of 3,7-dimethyl-1-propargylxanthine, including acidity/basicity, electrophilicity, and nucleophilicity, are dictated by its molecular structure. The presence of methyl and propargyl groups affects the compound's electronic distribution, influencing its interaction with biological molecules. Quantum chemical studies, including electrophilicity index and molecular hardness calculations, provide valuable information about the compound's reactivity and potential biological activity. These properties are crucial for understanding the compound's mechanism of action at a molecular level, particularly its ability to interact with adenosine receptors and influence physiological processes (Georgieva et al., 2016).
Scientific Research Applications
Application in Neurology and Pharmacology
DMPX is a caffeine analog that exhibits in vitro selectivity for A2-adenosine receptors, compared to A1-adenosine receptors .
Method of Application
The method of application involves using DMPX as an antagonist to block the actions of the potent A2 adenosine agonist, 5’-N-ethylcarboxamidoadenosine (NECA), in DBA/2 mice .
Results
DMPX was found to be 57-fold more potent versus NECA-induced hypothermia than versus CHA-induced hypothermia and 11-fold more potent versus NECA-induced behavioral depression than versus CHA-induced behavioral depression . The hypothermia is mediated by peripheral receptors, based on blockade by 8- (p-sulfophenyl)theophylline (PSPT), while the behavioral depression is centrally mediated, based on lack of blockade by PSPT .
Application in Motor Output Modulation
DMPX has been used to study its effects on potential modulation of motor output elicited by epidural spinal stimulation (ESS) .
Results
Application in Biochemistry
DMPX has been used to study the role of A2a receptor in elevating cyclic adenosine monophosphate (cAMP) levels .
Results
Application in Gastric Cancer Research
DMPX has been used to study its effects on the cell viability of human gastric cancer cell line .
Results
Application in Locomotor Stimulation
DMPX has been found to have higher potency than caffeine in blocking peripheral and central NECA-responses. The locomotor stimulation caused by DMPX was similarly higher than caffeine .
Safety And Hazards
Future Directions
3,7-Dimethyl-1-propargylxanthine has been used to study its effects on potential modulation of motor output elicited by epidural spinal stimulation (ESS) and to study the role of A2a receptor in elevating cyclic adenosine monophosphate (cAMP) levels . It has also been used to study its effects on the cell viability of human gastric cancer cell line . Therefore, the use of this antagonist can be exploited as a therapeutic target for the treatment of esophageal cancer .
Relevant Papers One relevant paper titled “High Dose of 3, 7-Dimethyl-1-Propargylxanthine Induces Cell Death in YM-1 and KYSE30 Cancer Cell Lines” discusses the inhibitory effects of DMPX on KYSE30 and YM-1 cancer cells in a dose-dependent manner . Another paper titled “Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists” could also be relevant .
properties
IUPAC Name |
3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORPOFJLSIHJOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161577 | |
Record name | 3,7-Dimethyl-1-propargylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-1-propargylxanthine | |
CAS RN |
14114-46-6 | |
Record name | 3,7-Dimethyl-1-propargylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14114-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dimethyl-1-propargylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14114-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dimethyl-1-propargylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-Dimethyl-1-propargylxanthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,7-DIMETHYL-1-PROPARGYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFR5SPS6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.